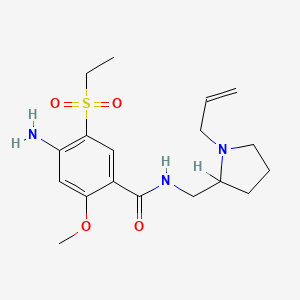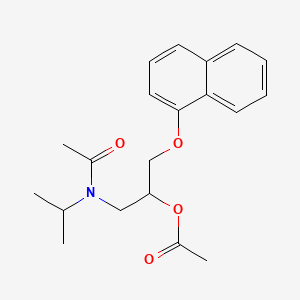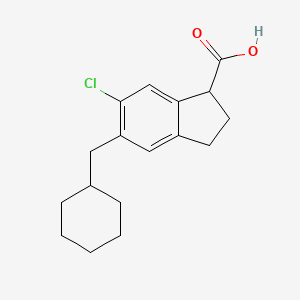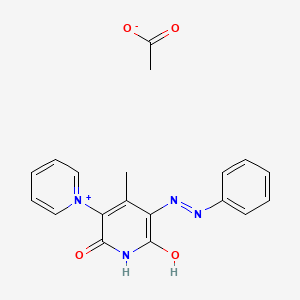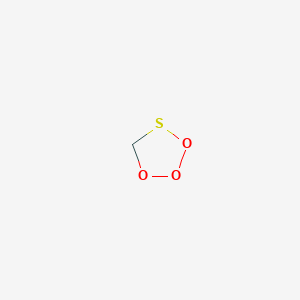
1,2,3,4-Trioxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Trioxathiolane is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Trioxathiolane can be synthesized through various methods. One common approach involves the reaction of sulfur dioxide with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and purification techniques is essential to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions: 1,2,3,4-Trioxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted trioxathiolanes depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Trioxathiolane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for developing new drugs or biological probes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,2,3,4-Trioxathiolane exerts its effects involves interactions with various molecular targets For example, in biological systems, it may interact with enzymes or proteins, leading to changes in their activity or function
類似化合物との比較
1,3-Oxathiolane: Another sulfur-containing heterocycle with different reactivity and applications.
1,2,4-Trioxolane: A related compound with distinct chemical properties and uses.
Uniqueness: 1,2,3,4-Trioxathiolane is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
65886-82-0 |
|---|---|
分子式 |
CH2O3S |
分子量 |
94.09 g/mol |
IUPAC名 |
trioxathiolane |
InChI |
InChI=1S/CH2O3S/c1-2-3-4-5-1/h1H2 |
InChIキー |
HBZBBOLWZJOHKD-UHFFFAOYSA-N |
正規SMILES |
C1OOOS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

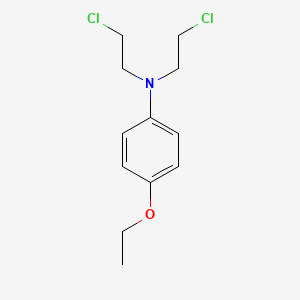
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
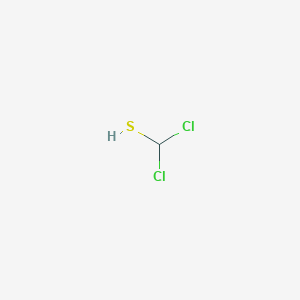
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
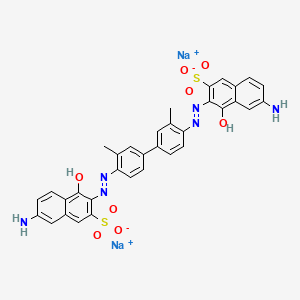
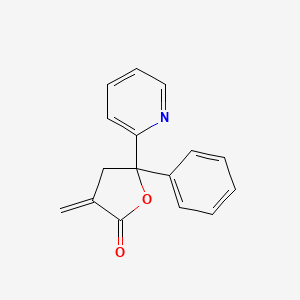
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
